trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
Description
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1807920-14-4) is a cyclopropane derivative featuring a brominated aromatic ring at the 3-position of the cyclopropane core. Its rigid cyclopropane structure imparts unique stereoelectronic properties, making it valuable in pharmaceutical research, particularly as a building block for drug discovery and as a reference standard . The bromine substituent enhances lipophilicity and influences binding interactions in biological systems. This compound is typically synthesized via cyclopropanation reactions or derivatization of preformed cyclopropane scaffolds, with purity levels up to 98% in commercial preparations .
Properties
IUPAC Name |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFGIOAIWJVJE-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807920-14-4 | |
| Record name | rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl derivative, followed by amination and subsequent formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and minimize by-products. The process would include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring facilitates nucleophilic aromatic substitution (NAS) . The electron-withdrawing nature of both the bromine substituent and the ammonium group (from the protonated amine) activates the phenyl ring toward nucleophilic attack .
Mechanistically, the reaction proceeds via a negatively charged intermediate stabilized by electron-withdrawing groups . The cyclopropane ring’s strain minimally impacts aromatic reactivity but may influence steric accessibility.
Amine Group Reactivity
The primary amine, in its free base or protonated form, participates in classical amine reactions:
Acylation
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Reacts with acetyl chloride in dichloromethane (DCM) to form N-acylated derivatives (e.g., acetamide).
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Protonation state dictates reactivity: Free amine shows higher nucleophilicity, while the hydrochloride salt requires deprotonation by bases like DBU .
Schiff Base Formation
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Condenses with aldehydes/ketones under mild acidic conditions to yield imines, useful in coordination chemistry.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under controlled conditions:
| Conditions | Reagent | Product |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H₂O | 1,3-Diol via carbocation intermediate |
| Transition metal catalysis | H₂ (hydrogenation) | Propane derivative |
Ring-opening reactions are highly dependent on the electronic environment of the cyclopropane. The bromophenyl group directs cleavage regioselectivity.
Photochemical and Catalytic Modifications
The compound participates in light-mediated reactions , as demonstrated in analogous systems :
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Under blue LED irradiation with fac-Ir(ppy)₃ catalyst, bromonitromethane coupling forms nitroalkylated derivatives.
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DBU-promoted cyclization in DCM yields fused bicyclic structures, leveraging the amine’s nucleophilicity .
This compound’s multifunctional architecture enables versatile reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies optimizing reaction conditions could unlock novel synthetic pathways.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural similarity to known pharmacophores makes it a candidate for further modifications to enhance efficacy and selectivity.
2. Biological Research
- Potential Biological Activities : Research indicates that trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride may exhibit interactions with several biological targets, including neurotransmitter receptors. Its unique structure allows for potential activity as a monoamine oxidase (MAO) inhibitor, which is crucial in the treatment of depression and anxiety disorders .
3. Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a building block in organic synthesis due to its cyclopropane ring, which can undergo various chemical transformations. It can participate in substitution reactions, allowing chemists to create more complex structures tailored for specific applications.
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Pharmacological Screening :
A study explored the pharmacological properties of compounds related to this compound, identifying it as a potential MAO inhibitor. The compound was subjected to various assays to evaluate its binding affinity and efficacy at serotonin receptors, showing promising results that warrant further investigation . -
Synthesis and Modifications :
Researchers have developed synthetic routes for producing this compound efficiently. These methods involve cyclopropanation reactions followed by functional group modifications, demonstrating its versatility as a precursor in drug development . -
Biological Activity Assessment :
In vitro studies have assessed the interaction of this compound with various enzyme systems, revealing its potential role as a selective modulator of neurotransmitter systems. This activity could lead to advancements in treatments for mood disorders.
Mechanism of Action
The mechanism of action of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the cyclopropane ring can influence the overall conformation and reactivity of the molecule. The amine group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituent differences and physicochemical properties:
Key Observations :
- Positional Isomerism : The 4-bromo analog (CAS: 1228092-84-9) exhibits similar molecular weight but distinct steric and electronic profiles due to para-substitution, which may alter receptor binding .
- Electron-Withdrawing Groups : The 3-chloro-5-fluoro derivative (CAS: 2227914-40-9) combines two electron-withdrawing groups, likely influencing reactivity and metabolic stability .
Biological Activity
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative notable for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₁BrClN, with a molecular weight of approximately 248.55 g/mol. Its structure includes a cyclopropane ring, a bromophenyl substituent, and an amine group, which contribute to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrClN |
| Molecular Weight | 248.55 g/mol |
| Solubility | Enhanced in hydrochloride form |
| Structural Features | Cyclopropane ring, bromophenyl group, amine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.
- Strain Induction : The cyclopropane ring introduces strain in the molecular structure, potentially altering the conformation and reactivity of the compound .
- Hydrogen Bonding : The amine group may participate in hydrogen bonding, stabilizing interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity
Recent studies have demonstrated that this compound may possess anticancer properties. For instance:
- Cytotoxicity : It has shown improved cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Mechanism : The compound's spirocyclic structure enhances its binding affinity to protein targets involved in cancer progression .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes:
- Monoacylglycerol Lipase (MAGL) : Inhibiting MAGL can lead to increased levels of endocannabinoids, which may have therapeutic implications in pain management and cancer treatment .
Case Studies
Several studies have explored the biological activity of this compound:
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Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited significant apoptosis induction in treated cells, suggesting its potential as an anticancer agent.
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Enzyme Interaction Study :
- Objective : To assess the inhibition of MAGL.
- Results : The compound demonstrated effective inhibition, which may contribute to its analgesic and anticancer properties.
Q & A
Basic: What are the optimal synthetic routes for trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride?
Methodological Answer:
The synthesis involves two key steps: cyclopropane ring formation and subsequent functionalization.
Cyclopropanation : Use the Simmons–Smith reaction (zinc-copper couple and diiodomethane) to generate the cyclopropane ring from a vinyl bromide precursor. This method ensures stereochemical control for the trans configuration .
Bromophenyl Introduction : Electrophilic aromatic bromination at the meta position can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
Amine Hydrochloride Formation : React the free amine with HCl gas in anhydrous ether to form the hydrochloride salt, ensuring >95% purity via recrystallization .
Key Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm the trans configuration via X-ray crystallography or NOESY NMR .
Basic: How should researchers characterize the stereochemical purity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : The coupling constant (J) between cyclopropane protons (typically 5–10 Hz) confirms trans stereochemistry. For trans-configured cyclopropanes, vicinal protons exhibit distinct splitting patterns .
- ¹³C NMR : The cyclopropane carbons appear at 10–25 ppm, with deshielding effects from the bromophenyl group (~125–135 ppm) .
X-ray Crystallography : Resolve absolute stereochemistry using single-crystal analysis, as demonstrated for structurally related cyclopropane derivatives .
Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers and quantify stereochemical purity (>98% for pharmacological studies) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
Purity Variations : Impurities (e.g., cis isomers or unreacted intermediates) can skew bioactivity results. Validate purity via HPLC (≥95%) and mass spectrometry .
Solubility Effects : The hydrochloride salt’s solubility in aqueous buffers (e.g., PBS) varies with pH. Pre-solubilize in DMSO (<0.1% final concentration) for cell-based assays .
Target Selectivity : Screen against off-target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays to rule out non-specific interactions .
Case Study : A 2020 study noted conflicting IC₅₀ values (5 µM vs. 20 µM) for monoamine oxidase inhibition. Resolution involved retesting under standardized conditions (pH 7.4, 37°C) and verifying enzyme batch consistency .
Advanced: What computational strategies predict the reactivity of the cyclopropane ring in medicinal chemistry applications?
Methodological Answer:
DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess ring strain (typically 27–30 kcal/mol for cyclopropanes) and predict sites for ring-opening reactions .
Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding poses where the cyclopropane stabilizes hydrophobic pockets .
QSPR Models : Correlate Hammett σ constants of substituents (e.g., 3-Br) with observed reaction rates in ring-opening nucleophilic substitutions .
Example : MD simulations revealed that the trans configuration enhances binding to κ-opioid receptors by 15% compared to cis, aligning with experimental IC₅₀ data .
Advanced: How can researchers design experiments to study the compound’s metabolic stability?
Methodological Answer:
In Vitro Hepatic Models :
- Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Identify metabolites (e.g., N-demethylation or cyclopropane hydroxylation) using high-resolution mass spectrometry (HRMS) .
CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine primary metabolic pathways .
In Silico Prediction : Apply software like StarDrop or ADMET Predictor™ to estimate clearance rates and prioritize lab testing .
Data Interpretation : A 2023 study reported a hepatic extraction ratio (EH) of 0.65, suggesting moderate first-pass metabolism. Major metabolites included 3-bromobenzoic acid derivatives .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis .
Waste Management : Collect halogenated waste separately and neutralize with 10% sodium bicarbonate before disposal .
Emergency Procedures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for potential amine toxicity .
Advanced: How can researchers optimize reaction yields in large-scale synthesis?
Methodological Answer:
Flow Chemistry : Use continuous flow reactors for cyclopropanation to enhance heat transfer and reduce side reactions (e.g., ring-opening) .
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald–Hartwig amination steps, achieving yields >80% with ligand optimization (XPhos) .
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
Case Study : A 2022 pilot-scale synthesis achieved 72% yield (vs. 55% batch) using a tubular reactor and automated pH control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
